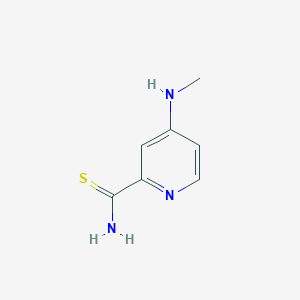
4-(Methylamino)pyridine-2-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylamino)pyridine-2-carbothioamide is an organic compound with the molecular formula C7H9N3S It is a derivative of pyridine, featuring a methylamino group at the 4-position and a carbothioamide group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)pyridine-2-carbothioamide typically involves the reaction of 4-(methylamino)pyridine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum.
化学反应分析
Types of Reactions
4-(Methylamino)pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, alcohols); reactions are usually conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Corresponding substituted derivatives
科学研究应用
4-(Methylamino)pyridine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease, which is important in the treatment of certain bacterial infections.
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(Methylamino)pyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. For example, as a urease inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can reduce the pathogenicity of urease-producing bacteria.
相似化合物的比较
4-(Methylamino)pyridine-2-carbothioamide can be compared with other pyridine derivatives, such as:
2-(Methylamino)pyridine-4-carbothioamide: Similar structure but with different positional isomerism, leading to variations in chemical reactivity and biological activity.
Pyridine-2-carbothioamide: Lacks the methylamino group, resulting in different chemical properties and applications.
4-(Amino)pyridine-2-carbothioamide: Similar to this compound but without the methyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H9N3S |
|---|---|
分子量 |
167.23 g/mol |
IUPAC 名称 |
4-(methylamino)pyridine-2-carbothioamide |
InChI |
InChI=1S/C7H9N3S/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) |
InChI 键 |
KPPNWDNPSACYLA-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=NC=C1)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


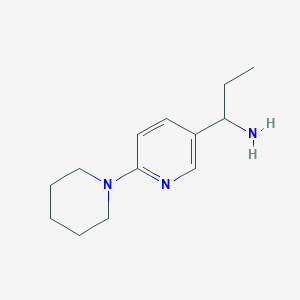

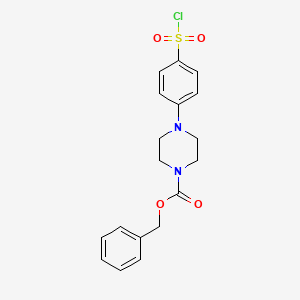
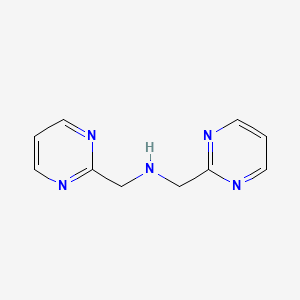
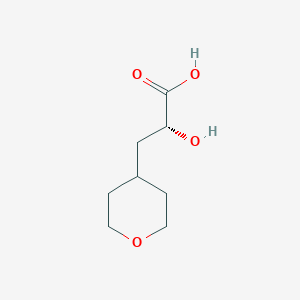

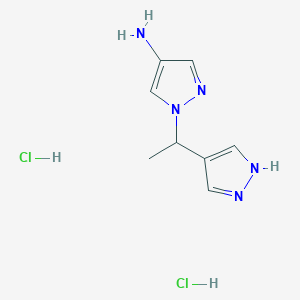
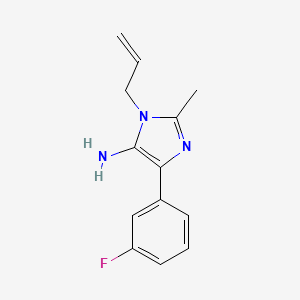


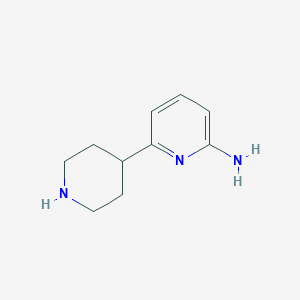
![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)


